BenchChemオンラインストアへようこそ!

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

This free carboxylic acid impurity (MW 310.35, pKa ~4.2) is the ONLY form that directly cyclizes to gefitinib without additional hydrolysis steps, eliminating 10–28% yield loss vs. benzamide or ester analogs. Its 3 H-bond donors and ionizable -COOH group enable pH-dependent HPLC retention modulation—impossible with neutral analogs—ensuring unequivocal peak assignment and preventing false-positive/negative results. Essential for ICH Q3A-compliant impurity profiling in ANDA submissions; supplied with full characterization data (≥98% HPLC purity, cold-chain shipped).

Molecular Formula C₁₅H₂₂N₂O₅
Molecular Weight 310.35
CAS No. 1640351-46-7
Cat. No. B1145332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid
CAS1640351-46-7
SynonymsGefitinib Impurity 3
Molecular FormulaC₁₅H₂₂N₂O₅
Molecular Weight310.35
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)O)OCCCN2CCOCC2
InChIInChI=1S/C15H22N2O5/c1-20-13-10-12(16)11(15(18)19)9-14(13)22-6-2-3-17-4-7-21-8-5-17/h9-10H,2-8,16H2,1H3,(H,18,19)
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic Acid (CAS 1640351-46-7): Gefitinib Process Impurity 3 Procurement & Selection Guide


2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic acid, systematically cataloged as Gefitinib Impurity 3 (CAS 1640351-46-7), is a key late-stage synthetic intermediate and process-related impurity of the EGFR tyrosine kinase inhibitor gefitinib [1]. This compound bears a free carboxylic acid functionality at the 1-position, distinguishing it from the corresponding benzamide (Impurity 1), benzonitrile (Impurity 30), and methyl ester (Impurity 32) analogs that co-appear in gefitinib manufacturing routes . It is supplied as a fully characterized reference standard with detailed analytical data compliant with regulatory guidelines for ANDA submissions, analytical method development, and quality control applications [2].

Why Generic Substitution Fails: Functional-Group-Specific Differentiation of 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic Acid Among Gefitinib Impurity Analogs


The four closest in-class analogs—Gefitinib Impurity 1 (benzamide, MW 309.36, CAS 246512-44-7), Impurity 30 (benzonitrile, MW 291.35, CAS 675126-27-9), Impurity 32 (methyl ester, MW 324.38, CAS 214472-41-0), and Impurity 2 (nitro-benzonitrile, MW 321.3, CAS 675126-26-8)—differ solely in the C1 substituent yet exhibit distinct physicochemical properties, reactivity profiles, and chromatographic retention behaviors that preclude interchangeability [1]. The free carboxylic acid of the target compound confers the highest polarity (HBD count = 3, HBA count = 6) among the four analogs , enabling unequivocal HPLC peak assignment where co-elution of the less-polar benzamide or ester forms under identical reversed-phase conditions would generate false-positive or false-negative impurity determinations [1]. In the synthetic pathway patented by Reddy et al., this acid is the direct precursor to gefitinib via cyclization with N-(3-chloro-4-fluorophenyl)formamidine, a transformation that cannot be executed by the benzamide, nitrile, or ester forms without prior hydrolysis steps that introduce additional process variability [2]. Procurement of the incorrect analog therefore risks both analytical misidentification and synthetic dead-ends.

Quantitative Comparator Evidence: 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic Acid vs. Closest Gefitinib Impurity Analogs


Carboxylic Acid vs. Benzamide: Molecular Weight and Hydrogen-Bonding Differentiation for HPLC Peak Identification

The target compound (benzoic acid form, MW 310.35 g/mol, formula C₁₅H₂₂N₂O₅) differs from Gefitinib Impurity 1 (benzamide form, MW 309.36 g/mol, formula C₁₅H₂₃N₃O₄) by a +0.99 Da mass increment and by bearing 3 hydrogen-bond donors (COOH + NH₂) versus 2 donors (CONH₂ + NH₂) . Under the validated RP-HPLC conditions reported by Chandrashekara et al. (Inertsil ODS-3V column, 130 mM ammonium acetate:ACN 63:37 v/v, pH 5.0, PDA detection), process-related impurities are separated based on polarity; the more polar carboxylic acid form exhibits distinct retention relative to the less-polar benzamide and benzonitrile analogs [1]. This mass and polarity difference ensures that the benzoic acid impurity produces a unique chromatographic peak with a molecular ion [M+H]⁺ at m/z 311.35, enabling unambiguous MS identification without interference from the benzamide (m/z 310.36) or benzonitrile (m/z 292.35) [1].

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

Synthetic Accessibility: Direct Cyclization Precursor Without Hydrolysis Requirement vs. Benzamide and Nitrile Analogs

In the patented synthetic route (CN103435558A / US20140275545A1), the target compound—2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid—is the immediate precursor for the final cyclization step that forms the quinazoline core of gefitinib by reaction with N-(3-chloro-4-fluorophenyl)formamidine [1]. In contrast, the benzamide analog (Impurity 1) and benzonitrile analog (Impurity 30) are side-products of an earlier transfer hydrogenation step and require additional hydrolysis (benzonitrile → benzamide → benzoic acid) to re-enter the productive synthetic pathway . This hydrolysis adds 1–2 synthetic steps with reported yields of approximately 85–90% per step, meaning cumulative yield loss of 10–28% when starting from the benzonitrile or benzamide forms versus direct use of the carboxylic acid [1]. The methyl ester analog (Impurity 32) similarly requires deprotection prior to cyclization [2].

Gefitinib synthesis process chemistry impurity origin

Commercial Purity Specification: 98% (HPLC) Assured Purity Enabling Direct Use as Pharmacopeial Reference Standard

The target compound is commercially available at a documented purity specification of 98% (HPLC) from certified reference standard suppliers [1]. This purity level meets ICH Q3A/B thresholds for impurity identification (>0.10% for a maximum daily dose ≤2 g/day), enabling its direct use as a reference standard for HPLC system suitability testing and relative retention time (RRT) marker calibration in gefitinib ANDA submissions [2]. In the published RP-HPLC method by Chandrashekara et al., the validated LOD and LOQ for process-related impurities ranged from 0.012–0.033 µg/mL and 0.04–0.10 µg/mL respectively, with recovery values of 95.99–100.55% for impurities, establishing the analytical framework within which this standard operates [3]. The compound can be provided with traceability against USP or EP pharmacopeial standards upon feasibility request [1].

Reference standard procurement quality control ANDA submission

Storage Stability: Powder Form at 2–8°C Under Inert Atmosphere vs. Ambient Storage for Nitrile and Nitro Analogs

The target compound is recommended for storage as a powder at 2–8°C, protected from air and light, in refrigerated or frozen conditions [1]. In contrast, Gefitinib Impurity 2 (nitro-benzonitrile, CAS 675126-26-8) and Impurity 30 (benzonitrile) are stored at ambient room temperature away from light [2]. This difference reflects the intrinsic chemical reactivity profiles: the electron-rich aromatic amine plus free carboxylic acid in the target compound renders it more susceptible to oxidative degradation and decarboxylation under ambient conditions than the nitro-aromatic or nitrile-bearing analogs [3]. Proper cold-chain storage is therefore required to maintain certified purity specifications over extended periods, a handling requirement that procurement teams must factor into total cost of ownership and logistics planning.

Reference standard stability long-term storage sample integrity

pKa-Dependent Aqueous Solubility: Free Carboxylic Acid Ionization Enabling Aqueous-Based HPLC Mobile Phase Compatibility

The target compound bears a carboxylic acid group with a predicted pKa of approximately 4.2, compared to the benzamide analog (Impurity 1) which lacks an ionizable acidic proton at C1 (amide pKa ~ −1 to 0) and the benzonitrile analog (Impurity 30) which similarly lacks acidic functionality . At the HPLC mobile phase pH of 5.0 used in the validated Chandrashekara et al. method (130 mM ammonium acetate with acetonitrile 63:37 v/v), the target compound exists predominantly in its ionized carboxylate form, enhancing aqueous solubility and ensuring sharp, symmetrical peak shape (asymmetry factor specifications per system suitability) [1]. The benzamide analog, lacking this ionizable group, exhibits different pH-dependent retention behavior on reversed-phase columns, with a predicted logP (XLOGP3) of 0.63 versus approximately −0.3 for the ionized benzoic acid form at pH 5.0 . This pH-dependent retention differential is the mechanistic basis for chromatographic separation of these two otherwise isobaric (ΔMW = 0.99 Da) impurities.

Mobile phase optimization aqueous solubility method robustness

Validated Application Scenarios for 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoic Acid Based on Quantitative Comparator Evidence


Gefitinib ANDA Impurity Profiling: Use as HPLC System Suitability Reference Standard for Impurity 3 Peak Identification

In ANDA submissions for generic gefitinib, the FDA requires identification and quantification of all process-related impurities exceeding 0.10% (ICH Q3A threshold). The target compound, as Gefitinib Impurity 3 with documented ≥98% purity [1], serves as the definitive reference standard for establishing the RRT marker for the carboxylic acid impurity in the validated RP-HPLC method of Chandrashekara et al. [2]. Its distinct MW (310.35) and HBD count (3) differentiate it from Impurity 1 (benzamide, MW 309.36, HBD=2) and Impurity 30 (benzonitrile, MW 291.35, HBD=1), ensuring unambiguous peak assignment when co-injected with gefitinib API [2]. The cold-chain storage requirement (2–8°C) [3] must be accommodated in the analytical laboratory's reference standard management SOP.

Gefitinib Process Development: Direct Cyclization Precursor for Quinazoline Core Construction

For laboratories engaged in gefitinib process R&D, the target compound enables the most direct synthetic route to the quinazoline pharmacophore. Per patent CN103435558A, the free carboxylic acid reacts directly with N-(3-chloro-4-fluorophenyl)formamidine in acetic acid/trimethyl orthoformate to form gefitinib [4]. This bypasses the 1–2 step hydrolysis sequence required when starting from the benzamide (Impurity 1) or benzonitrile (Impurity 30) forms , eliminating an estimated 10–28% cumulative yield loss and reducing reagent consumption. Procurement of the correct acid form rather than the cheaper or more readily available benzamide analog translates directly into shorter synthetic cycle times and lower per-batch manufacturing cost.

Method Development and Validation (AMV) for Gefitinib Related Substances by HPLC

During HPLC method development for gefitinib related substances determination, the ionizable carboxylic acid group (predicted pKa ~4.2) of the target compound provides a pH-dependent retention modulation capability absent in the neutral benzamide, nitrile, and ester analogs . At the validated mobile phase pH of 5.0 [2], the compound exists as the carboxylate anion, generating a uniquely resolvable peak. Method development scientists can exploit this pH sensitivity to fine-tune selectivity between Impurity 3 and closely eluting impurities by adjusting the ammonium acetate buffer pH within the column's operating range, a degree of freedom unavailable when using the non-ionizable analog reference standards.

Quality Control Release Testing of Gefitinib API Batches: Impurity Limit Compliance Monitoring

For QC laboratories performing gefitinib API batch release testing, the target compound is essential as the certified reference material for Impurity 3 quantification. The validated HPLC-MS/MS method of Qin et al. established LOD and LOQ ranges of 0.2–2.0 µg/L and 0.6–6.0 µg/L respectively for genotoxic impurities in gefitinib [5], demonstrating the analytical sensitivity framework applicable to impurity monitoring. While Impurity 3 itself is a process-related rather than genotoxic impurity, its accurate quantitation using a properly stored (2–8°C, protected from air and light) reference standard [3] is critical for demonstrating batch-to-batch consistency and compliance with ICH Q3A reporting thresholds in regulatory filings.

Quote Request

Request a Quote for 2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.